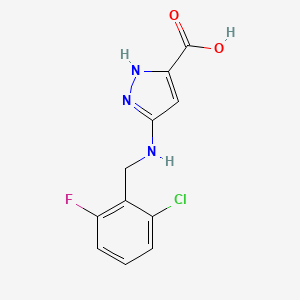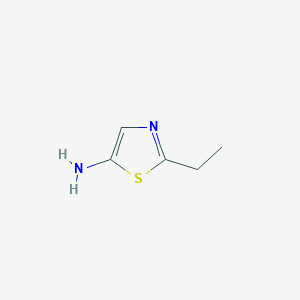
2-Chloro-3,4-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents impart distinct electronic and steric effects, making this compound a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 2-Chloro-3,4-difluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction proceeds under specific conditions to ensure high yield and purity . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . These methods are scalable and suitable for industrial production, providing a reliable supply of this compound for various applications.
Chemical Reactions Analysis
2-Chloro-3,4-difluoropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various organometallic catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner .
Scientific Research Applications
2-Chloro-3,4-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Mechanism of Action
The mechanism by which 2-Chloro-3,4-difluoropyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of chlorine and fluorine atoms influences the compound’s electronic properties, making it a potent electrophile in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-Chloro-3,4-difluoropyridine can be compared with other fluorinated pyridines, such as:
2,6-Difluoropyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
3,4-Difluoropyridine: Similar structure but without the chlorine atom, leading to variations in chemical behavior and uses.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct properties due to the different positioning of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it a versatile intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C5H2ClF2N |
|---|---|
Molecular Weight |
149.52 g/mol |
IUPAC Name |
2-chloro-3,4-difluoropyridine |
InChI |
InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
InChI Key |
OZWDMPGMACYNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


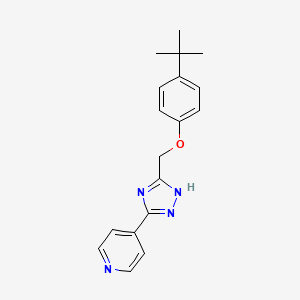
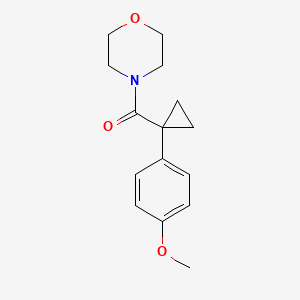
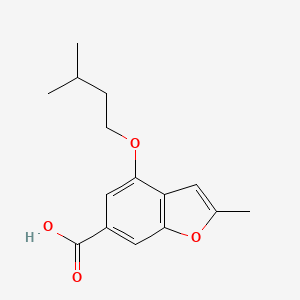


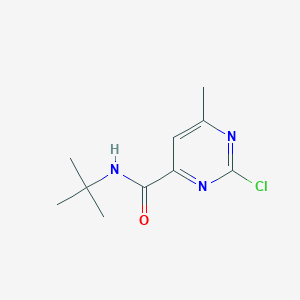


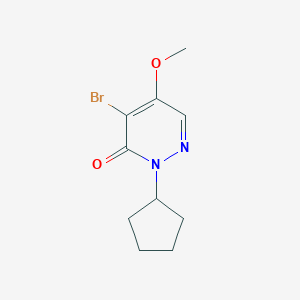

![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)
